4-Bromophenylacetone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the this compound framework (M. S. Løiten et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds derived from or related to this compound has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of this compound itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Enzyme Inhibition : 4-Bromophenylacetone derivatives show promising inhibitory effects against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are targets for various therapeutic interventions, indicating potential applications in designing drugs for conditions like glaucoma, epilepsy, and Alzheimer's disease (Bayrak et al., 2017). Similarly, novel bromophenol derivatives have been shown to inhibit human carbonic anhydrase I, suggesting further pharmaceutical applications (Akbaba et al., 2013).

Cancer Therapeutics : The compound has implications in cancer therapy as well. For instance, phospho switches in Brd4 (bromodomain-containing protein) can trigger gene-specific targeting by tumor suppressor p53, providing insights into potential cancer therapeutic targeting strategies (Wu et al., 2013). Moreover, the discovery of novel BRD4 inhibitors suggests the potential for treating fibrotic cardiovascular diseases and cancer (He et al., 2021).

Biochemical Research : Research indicates that BET bromodomains can bind acetylated and propionylated peptides, suggesting a link between metabolism and transcription, which could be crucial for understanding gene expression and regulation (Olp et al., 2017).

Environmental Sciences : In environmental sciences, this compound has been used to understand the separation of bromo-substituted aromatic wastes, indicating its role in purifying industrial residues and mitigating environmental pollution (Smith et al., 1997).

Metabolic Studies : The metabolism of bromobiphenyls, including derivatives of this compound, has been studied in rabbits, revealing a series of mono and dihydroxylated metabolic products. This research is critical for understanding the compound's biotransformation and potential health effects (Kohli et al., 1978).

Chemical Synthesis and Structure : The compound's role in the synthesis of novel structures like 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane and its crystal structure analysis is another area of application. Such studies are fundamental for chemical synthesis and designing new molecules with desired properties (Løiten et al., 1999).

Wirkmechanismus

Target of Action

4-Bromophenylacetone is an organic compound that is primarily used as a building block in organic synthesis Instead, it is used as a precursor in the synthesis of various organic compounds .

Mode of Action

As a chemical reagent, this compound can react with other compounds to form products with specific structures and functions . The bromine atom in the compound makes it electrophilic, allowing it to undergo various reactions such as nucleophilic substitution.

Biochemical Pathways

For example, it can be used to prepare biphenyl-4-yl-acetone by reacting with phenylboronic acid using cesium fluoride as a reagent and palladium phosphine complex as a catalyst .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects would depend on the specific compounds that are synthesized using this compound as a precursor .

Action Environment

The action of this compound, like other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of catalysts. For example, the reaction of this compound with phenylboronic acid to form biphenyl-4-yl-acetone is facilitated by the presence of a palladium phosphine complex catalyst .

Eigenschaften

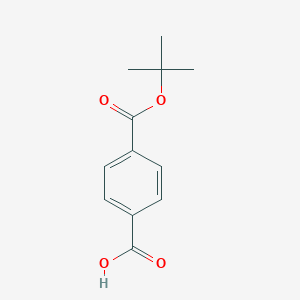

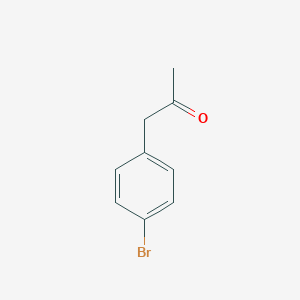

IUPAC Name |

1-(4-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTXJMIJRUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352996 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6186-22-7 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.